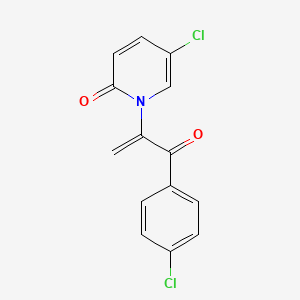
Tetracosyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosyloxirane, also known as 1,2-Epoxyhexacosane, is an organic compound with the molecular formula C26H52O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its long alkyl chain and an epoxide functional group, making it a valuable compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracosyloxirane can be synthesized through the epoxidation of tetracosene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of tetracosene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosyloxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring in this compound is highly strained and can be opened by nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Diols: Formed from ring-opening reactions with water or alcohols
Ethers: Formed from ring-opening reactions with alcohols
Amino Alcohols: Formed from ring-opening reactions with amines
Carboxylic Acids: Formed from oxidation reactions
Wissenschaftliche Forschungsanwendungen
Tetracosyloxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tetracosyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making this compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon chain.
Propylene Oxide: Another simple epoxide with a three-carbon chain.
Butylene Oxide: A four-carbon epoxide used in the production of surfactants and other specialty chemicals.
Uniqueness of Tetracosyloxirane
This compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler epoxides. The long chain makes it more hydrophobic and affects its solubility and reactivity. This uniqueness makes this compound valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
86370-25-4 |
|---|---|
Molekularformel |
C26H52O |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3 |
InChI-Schlüssel |
VHAXNXDRZSLKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



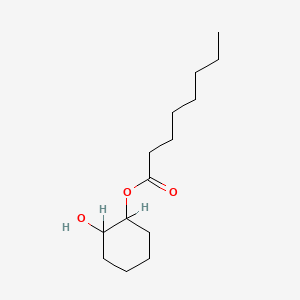
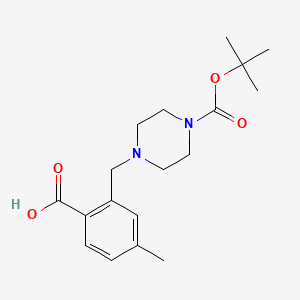
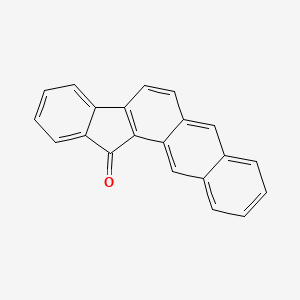
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
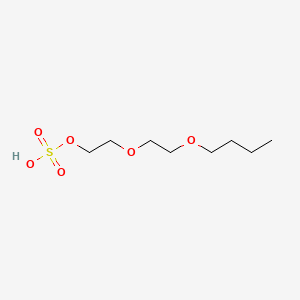
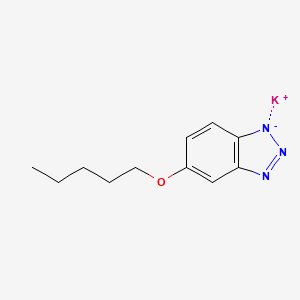
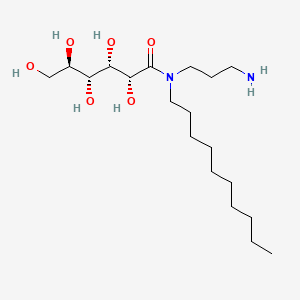
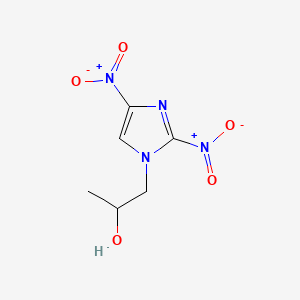

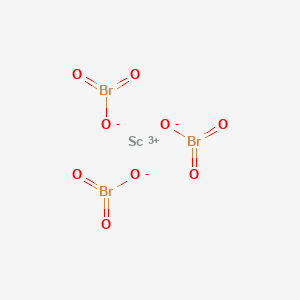

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
